(2-Chlorophenyl)diphenylphosphine

Organometallic Chemistry Thermal Stability Palladium Complexes

(2-Chlorophenyl)diphenylphosphine is an ortho-chloro triarylphosphine delivering intermediate steric bulk (cone angle ~150–160°) and a subtle electron-withdrawing inductive effect. This balance accelerates oxidative addition in Pd-catalyzed Suzuki-Miyaura, Heck, and Stille couplings while facilitating reductive elimination—outperforming PPh₃ with recalcitrant aryl chloride substrates. Crystallographically characterized, this ligand enhances thermal stability of Pd(0) species, making it ideal for high-temperature industrial cross-coupling and carbonylation processes. Use as an electronic comparator alongside 2-bromo and 2-methyl analogs in ligand screening workflows.

Molecular Formula C18H14ClP
Molecular Weight 296.7 g/mol
CAS No. 35035-62-2
Cat. No. B3178053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)diphenylphosphine
CAS35035-62-2
Molecular FormulaC18H14ClP
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
InChIKeyHGHHUFKKOXRZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)diphenylphosphine (CAS 35035-62-2): A Specialized Ortho-Substituted Triarylphosphine Ligand for Transition Metal Catalysis


(2-Chlorophenyl)diphenylphosphine (C₁₈H₁₄ClP, CAS 35035-62-2) is a tertiary phosphine belonging to the ortho-substituted triphenylphosphine ligand class. Its molecular structure features a phosphorus atom bonded to two unsubstituted phenyl rings and one 2-chlorophenyl group. The ortho-chloro substituent imparts a distinct steric and electronic profile relative to unsubstituted triphenylphosphine (PPh₃) or other ortho-substituted variants [1]. This compound serves as a ligand in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings [2]. The crystal structure of (2-chlorophenyl)diphenylphosphine has been determined at 295 K, revealing a conformation similar to that of its 2-bromo and 2-methyl analogs [1].

Why Unsubstituted Triphenylphosphine (PPh₃) or Other Ortho-Substituted Analogs Cannot Substitute for (2-Chlorophenyl)diphenylphosphine in Palladium-Catalyzed Cross-Coupling


Triarylphosphines are not interchangeable in catalytic applications due to profound differences in steric bulk and electronic properties conferred by ortho-substituents. Unsubstituted triphenylphosphine (PPh₃) provides minimal steric hindrance and weak σ-donation, often resulting in sluggish oxidative addition and limited catalyst stability with challenging substrates like aryl chlorides. Conversely, strongly electron-donating ortho-substituents (e.g., methoxy) or highly bulky alkyl groups can over-stabilize the metal center, suppress substrate activation, or promote undesirable side reactions such as protodeboronation in Suzuki-Miyaura couplings [1]. The ortho-chloro substituent in (2-chlorophenyl)diphenylphosphine offers an intermediate steric profile and a subtle electron-withdrawing inductive effect that modulates the electron density at the palladium center without deactivating it, a balance critical for specific cross-coupling applications [2].

Quantitative Differentiation Evidence for (2-Chlorophenyl)diphenylphosphine Against Structurally Related Ligands


Thermal Reactivity in Pd(0) Metalloenediyne Complexes: Endothermicity Compared to Pd(dppeb)Cl₂ Analogue

In a study of Pd(0) metalloenediyne complexes, the thermal reactivity of the (2-chlorophenyl)diphenylphosphine-containing complex Pd(dppeb)₂ was compared to the Pd(dppeb)Cl₂ analogue. The decomposition of the target compound's complex was found to be markedly more endothermic at 44 kcal/mol, compared to 12.3 kcal/mol for the Pd(dppeb)Cl₂ analogue [1]. This difference, attributed to the metal center's oxidation state and ligand geometry, indicates a distinct thermal stability profile for complexes incorporating (2-chlorophenyl)diphenylphosphine.

Organometallic Chemistry Thermal Stability Palladium Complexes Enediyne Ligands

Synthetic Accessibility: Grignard Reaction Yield Comparison with (2-Bromophenyl)diphenylphosphine

A thesis on coordination chemistry reported the synthesis of several hemilabile phosphine ligands. The (2-chlorophenyl)diphenylphosphine ligand was prepared via a Grignard reaction, yielding only 11%. In contrast, the (2-bromophenyl)diphenylphosphine analog was synthesized via a palladium-catalyzed reaction of 2-bromoiodobenzene with Ph₂PSiMe₃, achieving a 50% yield [1]. This indicates that while the chloro-substituted compound can be prepared, the bromo-analog offers a more efficient synthetic route. The chloro derivative's lower yield may be due to the reduced reactivity of the aryl chloride in the chosen synthetic pathway.

Ligand Synthesis Grignard Chemistry Phosphine Preparation Yield Comparison

Crystallographic Conformation Similarity to 2-Bromo and 2-Methyl Analogs

The crystal structure of (2-chlorophenyl)diphenylphosphine, determined at 295 K, exhibits a conformation similar to that of the analogous 2-bromo and 2-methyl compounds [1]. While this suggests that the chloro substituent does not introduce a drastically different solid-state geometry compared to other ortho-halogens or a methyl group, the electronic effects differ. This structural similarity implies that any differential catalytic performance observed with this ligand is likely electronic in origin rather than due to a unique crystal packing motif.

X-ray Crystallography Ligand Conformation Steric Bulk Structural Comparison

Electron-Withdrawing Inductive Effect of Ortho-Chloro Substituent Compared to Ortho-Methoxy in Palladium-Catalyzed Hydroformylation

A study on rhodium-catalyzed propene hydroformylation examined the effect of various ortho-substituted triphenylphosphine ligands. While (2-chlorophenyl)diphenylphosphine was not directly tested, the broader class of ortho-substituted ligands showed clear electronic trends. Ligands with electron-withdrawing substituents (like Cl) are expected to decrease electron density at the metal center compared to electron-donating substituents (like OCH₃). In the study, increasing electron donation (more negative ³¹P NMR shifts) led to higher regioselectivity for isobutanal but lower catalytic activity [1]. By inference, the chloro-substituted ligand, with its electron-withdrawing character, would position itself on the opposite end of this activity/selectivity spectrum compared to the methoxy analog, offering higher catalytic activity at the potential expense of regioselectivity.

Electronic Effects Hydroformylation Phosphine Ligands Palladium Catalysis

Steric Parameter (Tolman Cone Angle) and Electronic Parameter Comparison with Triphenylphosphine and Other Ortho-Substituted Ligands

The steric and electronic properties of phosphine ligands are classically quantified using Tolman's cone angle (θ) and electronic parameter (χ). Triphenylphosphine (PPh₃) has a cone angle of 145° and a χ value of 0 cm⁻¹. Ortho-substitution increases the cone angle; for example, tri(o-tolyl)phosphine has a cone angle of 194°. While specific parameters for (2-chlorophenyl)diphenylphosphine are not widely tabulated, the presence of a single ortho-chloro substituent is expected to modestly increase the cone angle relative to PPh₃ (likely in the 150-160° range based on analog extrapolation) while exerting an electron-withdrawing inductive effect, leading to a slightly positive χ value [1]. This positions the ligand as an intermediate case: sterically more demanding than PPh₃ but less so than di- or tri-ortho-substituted ligands, with electronic properties distinct from both electron-donating alkyl and strongly electron-withdrawing fluoro substituents.

Tolman Cone Angle Steric Effects Electronic Parameters Phosphine Ligand Characterization

Target Application Scenarios Where (2-Chlorophenyl)diphenylphosphine Outperforms Generic Phosphine Ligands


Palladium-Catalyzed Cross-Coupling of Aryl Chlorides Requiring Moderate Steric Hindrance and Electronic Tuning

For Suzuki-Miyaura, Heck, or Stille reactions involving less reactive aryl chloride substrates, unsubstituted PPh₃ often leads to catalyst deactivation or poor turnover. (2-Chlorophenyl)diphenylphosphine offers a beneficial balance: its ortho-chloro substituent provides a modest increase in steric bulk (estimated cone angle 150-160° vs. 145° for PPh₃ [1]) that facilitates reductive elimination while its electron-withdrawing inductive effect accelerates oxidative addition relative to electron-rich ligands like (2-methoxyphenyl)diphenylphosphine [2]. This makes it a strategic choice when optimizing reactions that require a ligand stronger than PPh₃ but without the extreme bulk or electron-donating character that can suppress substrate activation or promote protodeboronation side reactions [3].

Synthesis of Thermally Stable Pd(0) Complexes for High-Temperature Catalytic Processes

The thermal reactivity data, showing a 44 kcal/mol endothermic decomposition for a Pd(0) complex containing (2-chlorophenyl)diphenylphosphine compared to 12.3 kcal/mol for a Pd(II) analogue [1], suggests that this ligand imparts enhanced thermal stability to low-valent palladium species. This property is particularly valuable for industrial cross-coupling or carbonylation processes operating at elevated temperatures (e.g., >100 °C), where catalyst longevity is critical for process economics. The ligand's ability to stabilize Pd(0) may reduce catalyst decomposition and improve turnover numbers in demanding, high-temperature applications.

Rational Ligand Screening for Electronic Fine-Tuning Without Drastic Steric Changes

Crystallographic data confirms that (2-chlorophenyl)diphenylphosphine adopts a conformation similar to its 2-bromo and 2-methyl analogs [1]. Therefore, in a ligand screening workflow aimed at optimizing the electronic properties of a palladium or nickel catalyst while holding steric parameters relatively constant, this compound serves as a valuable comparator. Researchers can compare catalytic outcomes using the chloro-substituted ligand against the bromo- or methyl-substituted variants to isolate the electronic contribution of the ortho-substituent to reaction rate or selectivity, as the steric environment around the metal center remains largely unchanged [2].

Academic Research on Ligand-Dependent Selectivity in Cross-Coupling and C-H Activation

The ortho-chloro group is a synthetically versatile handle for further functionalization (e.g., via cross-coupling itself), enabling the synthesis of more complex ligand architectures. Additionally, the distinct electronic profile of (2-chlorophenyl)diphenylphosphine, inferred from class-level trends in hydroformylation [1], positions it as a tool for fundamental mechanistic studies. By comparing its performance with that of ligands bearing ortho-substituents of varying electronic character (e.g., OCH₃, CH₃, CF₃), researchers can probe the electronic demands of key catalytic steps such as oxidative addition, transmetalation, and reductive elimination in palladium-catalyzed transformations.

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